Ethyl 3-n-propoxybenzoylformate
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Overview
Description
Ethyl 3-n-propoxybenzoylformate is an organic compound with the molecular formula C13H16O4. . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-n-propoxybenzoylformate typically involves the esterification of 3-n-propoxybenzoic acid with ethyl formate under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. Catalysts such as silica gel may be used to promote the reaction, and the process parameters are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-n-propoxybenzoylformate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-n-propoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in ester hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoylformate: Similar in structure but lacks the propoxy group.
Methyl 3-n-propoxybenzoylformate: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 3-n-propoxybenzoylformate: Similar but with a propyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-oxo-2-(3-propoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-8-17-11-7-5-6-10(9-11)12(14)13(15)16-4-2/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKPPHKWYBGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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